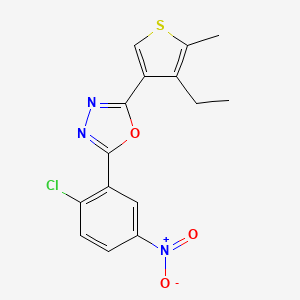![molecular formula C14H17NO B4740274 2-{[(3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4740274.png)
2-{[(3-methylphenyl)amino]methylene}cyclohexanone
説明
2-{[(3-methylphenyl)amino]methylene}cyclohexanone, also known as MPAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the category of arylcyclohexylamines, which are known to have dissociative anesthetic properties. In
作用機序
The mechanism of action of 2-{[(3-methylphenyl)amino]methylene}cyclohexanone involves the selective inhibition of NMDA receptors. NMDA receptors are activated by the binding of glutamate and require the presence of a co-agonist, such as glycine or D-serine, for full activation. 2-{[(3-methylphenyl)amino]methylene}cyclohexanone binds to a specific site on the NMDA receptor, known as the PCP site, and prevents the binding of the co-agonist. This results in the inhibition of NMDA receptor activity.
Biochemical and physiological effects:
The selective inhibition of NMDA receptors by 2-{[(3-methylphenyl)amino]methylene}cyclohexanone has been shown to have various biochemical and physiological effects. In animal studies, 2-{[(3-methylphenyl)amino]methylene}cyclohexanone has been shown to produce analgesia, sedation, and hypothermia. 2-{[(3-methylphenyl)amino]methylene}cyclohexanone has also been shown to have neuroprotective effects in models of ischemic brain injury and traumatic brain injury. Additionally, 2-{[(3-methylphenyl)amino]methylene}cyclohexanone has been shown to have antidepressant-like effects in animal models of depression.
実験室実験の利点と制限
One of the main advantages of using 2-{[(3-methylphenyl)amino]methylene}cyclohexanone in lab experiments is its selectivity for NMDA receptors. This allows researchers to specifically study the function of these receptors without affecting other glutamate receptors. However, one limitation of using 2-{[(3-methylphenyl)amino]methylene}cyclohexanone is its potential toxicity. 2-{[(3-methylphenyl)amino]methylene}cyclohexanone has been shown to have neurotoxic effects at high doses, and therefore, caution must be taken when using this compound in lab experiments.
将来の方向性
There are several future directions for the use of 2-{[(3-methylphenyl)amino]methylene}cyclohexanone in scientific research. One potential application is in the study of NMDA receptor-mediated synaptic plasticity in the context of neurological and psychiatric disorders. 2-{[(3-methylphenyl)amino]methylene}cyclohexanone may also be useful in the development of new treatments for these disorders by targeting NMDA receptors. Additionally, the development of new analogs of 2-{[(3-methylphenyl)amino]methylene}cyclohexanone with improved selectivity and reduced toxicity may lead to the discovery of new pharmacological agents for the treatment of various diseases.
科学的研究の応用
2-{[(3-methylphenyl)amino]methylene}cyclohexanone has been used in various scientific research studies due to its potential pharmacological properties. One of the main applications of 2-{[(3-methylphenyl)amino]methylene}cyclohexanone is in the study of NMDA receptors. NMDA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. 2-{[(3-methylphenyl)amino]methylene}cyclohexanone has been shown to selectively inhibit NMDA receptors, making it a valuable tool for studying the function of these receptors.
特性
IUPAC Name |
(2Z)-2-[(3-methylanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14(12)16/h4-5,7,9-10,15H,2-3,6,8H2,1H3/b12-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGUVHNEILPBOS-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C\2/CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-methylanilino)methylidene]cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-fluorophenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4740196.png)

![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4740205.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4740217.png)
![3-ethyl 7-methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4740228.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4740229.png)
![ethyl 6-methyl-2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4740241.png)
![6,6-dimethyl-2-[(2-phenoxyethyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4740251.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4740254.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B4740266.png)

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740284.png)

